![molecular formula C8H10N2O2 B3023433 1-(3-Nitrophenyl)ethanamine CAS No. 90271-37-7](/img/structure/B3023433.png)
1-(3-Nitrophenyl)ethanamine
Overview
Description
1-(3-Nitrophenyl)ethanamine is a chemical compound that is related to other nitrophenyl compounds, which are often used in various chemical studies and applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be informative for understanding the chemical behavior and applications of this compound.
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves various chemical reactions. For instance, the synthesis of a complex containing a 2-nitrophenyl moiety was achieved by condensation reactions and characterized by spectroscopic methods . Another synthesis method for a racemic mixture of a nitrophenyl compound was performed using selective reduction of an olefin with sodium boro[3H]hydride . These methods indicate that the synthesis of nitrophenyl compounds can be complex and may require multiple steps, including condensation and reduction reactions.
Molecular Structure Analysis
The molecular structure of nitrophenyl compounds can be quite intricate. For example, a silver(I) complex with a 2-nitrophenyl ligand was found to have a distorted tetrahedral coordination geometry around the silver center . This suggests that this compound could also exhibit interesting structural features when forming complexes with metals.
Chemical Reactions Analysis
Chemical reactions involving nitrophenyl compounds can lead to the formation of various products. The papers provided do not directly discuss the reactions of this compound, but they do show that nitrophenyl compounds can participate in complex formation and can be intermediates in biosynthetic pathways . This implies that this compound may also engage in diverse chemical reactions, potentially leading to the synthesis of biologically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can be influenced by their molecular structure and the solvents used. The ternary phase equilibrium study of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone provides insights into the solubility and crystallization behaviors of these compounds in different solvents . Although this study does not directly pertain to this compound, it suggests that nitrophenyl compounds can have distinct physical properties, such as solubility and crystallization patterns, which are important for their separation and purification.
properties
IUPAC Name |
1-(3-nitrophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIBPONLEKDCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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